[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid typically involves the cyclocondensation reaction of amino [1,2,4]triazolo[4,3-a]quinoxaline with appropriate reagents . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols . The reactions are typically carried out in solvents like DMF or methanol, under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: A closely related compound with similar biological activities.
Quinazolin-4-one derivatives: Compounds with a similar triazoloquinoxaline structure, known for their antimicrobial properties.
Cyanoacetohydrazides: Compounds that share the cyano and hydrazide functional groups, used in the synthesis of various heterocyclic compounds.
Uniqueness
[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its biological activities make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C11H8N5O4P |
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Molecular Weight |
305.19 g/mol |
IUPAC Name |
(7-cyano-4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methylphosphonic acid |
InChI |
InChI=1S/C11H8N5O4P/c12-4-6-1-2-8-7(3-6)13-11(17)10-15-14-9(16(8)10)5-21(18,19)20/h1-3H,5H2,(H,13,17)(H2,18,19,20) |
InChI Key |
WEQYBMHJHXRZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)C3=NN=C(N23)CP(=O)(O)O |
Origin of Product |
United States |
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